(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid
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Overview
Description
(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid typically involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives and involve reactions like aldol condensation, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A compound extracted from a Chinese herb, known for its potential anti-cancer properties.
Uniqueness
(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid is unique due to its complex fused ring system and multiple chiral centers, which confer specific stereochemical properties. These features distinguish it from other similar compounds and contribute to its specific interactions and applications in various fields.
Biological Activity
(3R,3aR,4S,4aR,8aR,9aR)-3-Methyl-1,7-dioxododecahydronaphtho[2,3-c]furan-4-carboxylic acid (CAS No. 900161-05-9) is a naphthalene-based compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Recent studies indicate that naphthalene derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, certain analogs have demonstrated selectivity against specific pathogens while exhibiting low cytotoxicity toward human cells .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research has highlighted its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in metabolic pathways. In vitro studies revealed that compounds similar to (3R,3aR,4S,4aR,8aR,9aR)-dodecahydro-3-methyl-1,7-dioxo-naphtho[2,3-c]furan-4-carboxylic acid can inhibit LDH activity with varying degrees of potency. For example:
- IC50 Values: Compounds in this class have shown IC50 values ranging from 0.67 μM to 85 μM against different LDH isoforms .
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound may exhibit anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation .
Case Study 1: Inhibition of Lactate Dehydrogenase
A study involving structurally related naphthalene compounds demonstrated that specific derivatives inhibited recombinant BmLDH with significant selectivity over human LDH. The most potent inhibitors had IC50 values significantly lower than those of the parent compounds .
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
DBHCA | 84.83 | 2.6 |
DHNA | 85.65 | 22.1 |
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial efficacy of naphthalene derivatives including this compound class, it was found that they exhibited notable activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at the carboxylic acid position enhanced potency .
The biological activity of (3R,3aR,4S,4aR,8aR,9aR)-dodecahydro-3-methyl-1,7-dioxo-naphtho[2,3-c]furan-4-carboxylic acid likely involves multiple mechanisms:
- Enzyme Binding: The compound's ability to bind to active sites of enzymes such as LDH inhibits their function.
- Cell Membrane Interaction: It may disrupt bacterial cell membranes leading to increased permeability and cell death.
- Cytokine Modulation: By influencing cytokine production and signaling pathways involved in inflammation.
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(1R,3aR,4aR,8aR,9S,9aR)-1-methyl-3,6-dioxo-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran-9-carboxylic acid |
InChI |
InChI=1S/C14H18O5/c1-6-11-10(14(18)19-6)5-7-4-8(15)2-3-9(7)12(11)13(16)17/h6-7,9-12H,2-5H2,1H3,(H,16,17)/t6-,7+,9-,10-,11-,12+/m1/s1 |
InChI Key |
YOVBHMUPCRHSMW-MRMXFQCISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC(=O)CC[C@H]3[C@@H]2C(=O)O)C(=O)O1 |
Canonical SMILES |
CC1C2C(CC3CC(=O)CCC3C2C(=O)O)C(=O)O1 |
Origin of Product |
United States |
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